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Introduction

The tumor suppressor protein p53 is a critical regulator of cell growth and is mutated or

overexpressed in a majority of human cancers.[1][2] This overexpression makes it a key target

antigen for cancer immunotherapy.[1][3] The p53 (232-240) peptide is a specific epitope that

can be presented by tumor cells and recognized by cytotoxic T lymphocytes (CTLs), initiating

an anti-tumor immune response.[1][4] Measuring the functional response of T cells specific to

this epitope is crucial for evaluating the efficacy of p53-targeted cancer vaccines and

immunotherapies.[3][5]

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive technique designed to

quantify the frequency of individual cells secreting a specific cytokine or other effector

molecule.[6][7] Its ability to detect rare antigen-specific T cells, with sensitivity down to one cell

in 100,000, makes it an ideal platform for monitoring cellular immune responses against tumor

antigens like p53.[3][6][8] This application note provides detailed protocols for performing

ELISpot assays to measure the release of two key cytokines, Interferon-gamma (IFN-γ) and

Granzyme B (GrB), from T cells upon stimulation with the p53 (232-240) peptide.

IFN-γ ELISpot: IFN-γ is a hallmark cytokine produced by activated Th1 and CD8+ T cells.[9]

Measuring IFN-γ secretion provides a robust quantitative assessment of the magnitude of

the p53-specific T cell response, which is crucial for immunity against tumors.[9][10]

Granzyme B ELISpot: Granzyme B is a serine protease released by CTLs and Natural Killer

(NK) cells that directly induces apoptosis in target cells.[8][10] The Granzyme B ELISpot
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assay, therefore, offers a more direct measurement of the cytotoxic potential and lytic activity

of p53-specific T cells compared to the IFN-γ assay.[10][11]

These assays are invaluable tools in preclinical research and clinical trials for vaccine

development, immune monitoring, and the evaluation of cancer immunotherapies.[6][10][12]

Signaling and Cytokine Release Pathway
The diagram below illustrates the fundamental interaction leading to cytokine release. A

Cytotoxic T Lymphocyte (CTL) recognizes the p53 (232-240) peptide presented by a Major

Histocompatibility Complex (MHC) Class I molecule on the surface of a tumor cell. This

recognition triggers the CTL to release effector molecules, including IFN-γ and Granzyme B,

which mediate the anti-tumor immune response.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3901085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC317386/
https://opentrons.com/applications/elisa/elispot-assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC3901085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7100143/
https://www.benchchem.com/product/b12368044?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Cell

Cytotoxic T Lymphocyte (CTL)

Overexpressed p53 Protein

Proteasome

Degradation

p53 (232-240) Peptide

Processing

MHC Class I

Loading

T-Cell Receptor (TCR)

Recognition

Granule
Exocytosis

Activation

IFN-γ Secretion Granzyme B Release

Tumor Cell Apoptosis

Click to download full resolution via product page

Caption: CTL recognition of p53 peptide on a tumor cell triggers cytokine release.
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Experimental Protocols
The following are generalized protocols for performing IFN-γ and Granzyme B ELISpot assays.

Researchers should optimize parameters such as cell density and peptide concentration for

their specific experimental system.

Protocol 1: IFN-γ ELISpot Assay
This protocol details the steps to measure the frequency of T cells secreting IFN-γ in response

to the p53 (232-240) peptide.

A. Materials Required:

PVDF-membrane 96-well ELISpot plate

Capture Antibody: Anti-human IFN-γ monoclonal antibody

Detection Antibody: Biotinylated anti-human IFN-γ monoclonal antibody

Enzyme Conjugate: Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish

Peroxidase (HRP)

Substrate: BCIP/NBT for ALP or AEC for HRP

p53 (232-240) peptide (e.g., KYMCNSSCM)[4]

Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Positive Control: Phytohemagglutinin (PHA)

Negative Control: Vehicle for peptide (e.g., DMSO) or an irrelevant peptide

Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20

B. Procedure:
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Plate Coating: Aseptically coat the ELISpot plate wells with the anti-IFN-γ capture antibody

diluted in sterile PBS. Incubate overnight at 4°C.[6]

Blocking: Wash the plate to remove excess capture antibody. Add blocking buffer (e.g.,

culture medium with 10% FBS) to each well and incubate for 1-2 hours at room temperature

to prevent non-specific binding.[6]

Cell Plating and Stimulation:

Prepare a single-cell suspension of PBMCs or splenocytes in complete medium.

Remove the blocking buffer from the plate.

Add the p53 (232-240) peptide to the appropriate wells at a pre-determined optimal

concentration (e.g., 1-10 µg/mL).[4][13]

Add cells to the wells at a density of 2-5 x 10⁵ cells/well.

Set up control wells:

Positive Control: Cells + PHA.

Negative Control: Cells + vehicle/irrelevant peptide.

Background Control: Medium only (no cells).

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. During this

time, activated cells will secrete IFN-γ, which is captured by the antibody on the membrane.

[6]

Detection:

Wash the plate thoroughly with Wash Buffer to remove cells.

Add the biotinylated anti-IFN-γ detection antibody to each well. Incubate for 2 hours at

room temperature.[14]
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Wash the plate and add the Streptavidin-enzyme conjugate. Incubate for 1 hour at room

temperature.

Spot Development: Wash the plate again and add the substrate solution. Monitor for the

development of colored spots (typically 5-20 minutes). Stop the reaction by washing with

deionized water.[8]

Analysis: Allow the plate to dry completely. Count the spots in each well using an automated

ELISpot reader or manually with a stereomicroscope. Each spot represents a single IFN-γ

secreting cell.[6][8]

Protocol 2: Granzyme B ELISpot Assay
This protocol measures the frequency of cytotoxic cells secreting Granzyme B. The procedure

is similar to the IFN-γ ELISpot, with specific reagents for Granzyme B detection.

A. Materials Required:

All materials from Protocol 1, with the following substitutions:

Capture Antibody: Anti-human Granzyme B monoclonal antibody[8]

Detection Antibody: Biotinylated anti-human Granzyme B monoclonal antibody[8]

B. Procedure: Follow steps 1-7 from the IFN-γ ELISpot protocol, substituting the IFN-γ-specific

capture and detection antibodies with the Granzyme B-specific antibodies. The incubation

times and general procedure remain the same. The Granzyme B ELISpot directly measures the

release of a key cytolytic protein, providing insight into the direct killing capacity of the T cells.

[10][11]

ELISpot Experimental Workflow
The diagram below outlines the sequential steps involved in a typical ELISpot experiment, from

initial plate preparation to the final analysis of cytokine-secreting cells.
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Caption: Step-by-step workflow of the ELISpot assay for cytokine detection.
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Data Presentation
Quantitative data from ELISpot assays are typically presented as the number of Spot-Forming

Cells (SFCs) per a given number of plated cells. The net SFC count is calculated by subtracting

the count from the negative control wells from the count in the antigen-stimulated wells.

Table 1: Example IFN-γ ELISpot Data for p53 (232-240) Specific Response

This table summarizes representative data from a murine study where splenocytes were

analyzed by IFN-γ ELISpot 8 days after a single immunization with a modified p53 (232-240)
peptide formulated with different adjuvants.[5][15]

Immunization Group Adjuvant Components
Mean p53-specific IFN-γ
SFCs (per 10⁶ splenocytes)

Vaccine Formulation 1
VacciMax® (VM) + CpG +

PADRE
~250

Vaccine Formulation 2
VacciMax® (VM) + PADRE

(No CpG)
~25

Vaccine Formulation 3 CpG + PADRE (No VM) ~30

Control Group
Irrelevant Peptide in VM +

CpG
~20

Data are adapted from figures presented in studies on peptide-based vaccines.[5][15] The

results demonstrate that a complete formulation with both the VacciMax® delivery system and

CpG adjuvant induced the strongest p53-specific T cell response.[5][15]

Assay Comparison: IFN-γ vs. Granzyme B ELISpot
While both assays quantify T cell responses, they measure different aspects of T cell function.

The choice between them depends on the specific research question.
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Caption: Functional comparison of IFN-γ and Granzyme B ELISpot assays.

Conclusion

The ELISpot assay is a powerful and versatile tool for the functional characterization of T cell

responses to the p53 (232-240) tumor antigen. By quantifying the frequency of cells secreting

IFN-γ or Granzyme B, researchers can gain critical insights into the magnitude and cytotoxic

potential of p53-specific immune responses. These detailed protocols and application notes

provide a framework for scientists in immunology and drug development to reliably monitor

cellular immunity, thereby accelerating the advancement of novel cancer immunotherapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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